6-(Difluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol
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Overview
Description
6-(Difluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group attached to a tetrahydrobenzofuran ring, which imparts unique chemical and physical properties. The presence of fluorine atoms often enhances the biological activity and metabolic stability of organic molecules, making this compound a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical difluoromethylation of heterocycles, which can be achieved using difluoromethyl radicals generated from difluoromethylborates . The reaction conditions often involve the use of oxidizing agents such as silver oxide (Ag₂O) and potassium peroxodisulfate (K₂S₂O₈) to generate the difluoromethyl radical, which then reacts with the benzofuran ring to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. The choice of reagents and reaction conditions is optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 6-(Difluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-one, while reduction of the difluoromethyl group can produce 6-(Methyl)-4,5,6,7-tetrahydrobenzofuran-4-ol.
Scientific Research Applications
6-(Difluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique properties make it a valuable tool for studying biological processes and interactions.
Medicine: Its potential as a pharmaceutical intermediate is being explored, particularly in the development of drugs with enhanced metabolic stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 6-(Difluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol exerts its effects involves the interaction of the difluoromethyl group with biological targets. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. This can lead to changes in the activity of these biological molecules, affecting various pathways and processes within the cell .
Comparison with Similar Compounds
Similar Compounds
6-(Difluoromethyl)phenanthridine: Another compound with a difluoromethyl group, known for its potential in drug discovery.
Difluoromethylated heterocycles: These compounds share the difluoromethyl group and are used in various applications, including pharmaceuticals and agrochemicals.
Uniqueness
What sets 6-(Difluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol apart is its specific structure, which combines the properties of the difluoromethyl group with the unique characteristics of the tetrahydrobenzofuran ring. This combination results in a compound with distinct chemical reactivity and biological activity, making it a valuable subject for further research and development.
Properties
Molecular Formula |
C9H10F2O2 |
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Molecular Weight |
188.17 g/mol |
IUPAC Name |
6-(difluoromethyl)-4,5,6,7-tetrahydro-1-benzofuran-4-ol |
InChI |
InChI=1S/C9H10F2O2/c10-9(11)5-3-7(12)6-1-2-13-8(6)4-5/h1-2,5,7,9,12H,3-4H2 |
InChI Key |
LWPSSSIMXFYBOL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=C(C1O)C=CO2)C(F)F |
Origin of Product |
United States |
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